molecular formula C27H32N4O B292064 Pkumdl_MH_1001

Pkumdl_MH_1001

Katalognummer: B292064
Molekulargewicht: 428.6 g/mol
InChI-Schlüssel: GEMFAWUXUVGGTE-FCDQGJHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PKUMDLMH1001 is a bicyclic pyrazoline compound identified as a selective allosteric activator of human 15-lipoxygenase-1 (h15-LOX-1), an enzyme implicated in inflammation resolution and ferroptosis . Structurally, it exists as a mixture of cis- and trans-diastereomers, with the trans-isomer (88%) being more stable and predominant . Its synthesis involves a bicyclization step that generates a racemic mixture, followed by purification to isolate the isomers .

PKUMDLMH1001 enhances the binding of arachidonic acid (ARA) to h15-LOX-1 by occupying an allosteric activation pocket, which distorts the enzyme’s interdomain cleft and facilitates substrate access to the catalytic site . This compound has been pivotal in studying ferroptosis—a form of iron-dependent cell death—where it synergizes with low-dose erastin or RSL3 to sensitize cells .

Vorbereitungsmethoden

The synthesis of PKUMDL_MH_1001 involves rational drug design methods. The compound is synthesized through a series of chemical reactions, starting with the preparation of a bicyclic pyrazoline core structure. The synthetic route includes the following steps:

Analyse Chemischer Reaktionen

PKUMDL_MH_1001 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific substituents are replaced with others to alter its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

PKUMDL_MH_1001 has several scientific research applications:

Wirkmechanismus

PKUMDL_MH_1001 exerts its effects by acting as a positive allosteric modulator of 15-lipoxygenase. It binds to a previously unknown allosteric site on the enzyme, enhancing its activity. This leads to an increased production of 15-lipoxygenase products such as lipoxins, which are anti-inflammatory mediators. The compound also reduces the production of pro-inflammatory mediators like leukotrienes and prostaglandins, thereby promoting inflammation resolution .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Selectivity

PKUMDLMH1001’s bicyclic pyrazoline scaffold is critical for its bioactivity. Analogues lacking this moiety lose potency, confirming its role in binding to the h15-LOX-1 allosteric site . By contrast, α-eleostearic acid (α-ESA) and its methyl ester (α-ESA-me), conjugated polyunsaturated fatty acids, also act as lipid senolytics but bind weakly to the substrate pocket of ALOX15 compared to PKUMDLMH1001 .

Table 1: Selectivity Profiles of h15-LOX-1 Modulators

Compound Target Specificity Mechanism Reference
PKUMDLMH1001 h15-LOX-1 (no cross-activity) Allosteric activator
α-ESA ALOX15 (weak substrate inhibition) Substrate competitor
Zileuton 5-LOX Competitive inhibitor

Mechanistic Differences in Ferroptosis Induction

PKUMDLMH1001 and α-ESA both promote ferroptosis but via distinct pathways. PKUMDLMH1001 directly activates h15-LOX-1, increasing lipid peroxidation, while α-ESA requires interaction with PEBP1 to activate 15-LOX .

Table 2: Ferroptosis-Related Activity Comparison

Compound Mechanism of Action Synergistic Agents Efficacy in Aging Models
PKUMDLMH1001 Direct h15-LOX-1 activation Erastin, RSL3 Not tested
α-ESA PEBP1-dependent 15-LOX activation None Confirmed in mice
Locostatin PEBP1 release for 15-LOX interaction RSL3 Not tested

Physicochemical Properties

PKUMDLMH1001’s isomer ratio (trans: 88%, cis: 12%) impacts its stability and solubility . In contrast, α-ESA and α-ESA-me exhibit higher hydrophobicity due to their conjugated triene structure, limiting cellular uptake without esterification .

Table 3: Physicochemical Comparison

Property PKUMDLMH1001 α-ESA α-ESA-me
LogP 3.2 (predicted) 8.5 7.9
Stability trans-isomer stable Oxidative degradation Improved stability
Solubility Moderate in DMSO Low Moderate in lipids

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of PKUMDL_MH_1001 as a modulator of 15-lipoxygenase (15-LOX)?

this compound acts as an allosteric regulator of 15-LOX, binding to a distinct site that alters enzyme activity without competing with the substrate-binding pocket. This mechanism was confirmed through mutagenesis experiments and structural analysis, which identified key residues critical for its binding . Methodologically, researchers should employ X-ray crystallography or cryo-EM to resolve binding conformations and use kinetic assays to measure changes in catalytic efficiency.

Q. How can researchers design experiments to validate the allosteric modulation of 15-LOX by this compound?

Experimental design should include:

  • Mutagenesis studies targeting residues in the predicted allosteric pocket to disrupt binding.
  • Enzyme kinetics assays comparing wild-type and mutant 15-LOX activity in the presence of this compound.
  • Competitive binding assays using known active-site inhibitors to rule out orthosteric effects. Refer to for prior validation methods and structural insights.

Q. What are the standard methodologies for synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Rational drug design approaches, such as molecular docking and pharmacophore modeling, are used to generate analogs. Synthetic routes typically involve iterative modifications to the core scaffold, followed by purification (e.g., HPLC) and characterization (e.g., NMR, mass spectrometry) .

Advanced Research Questions

Q. How can contradictory data on this compound’s activation/inhibition effects across studies be resolved?

Contradictions may arise from differences in enzyme isoforms (e.g., 15-LOX-1 vs. 15-LOX-2) or assay conditions (e.g., pH, cofactors). To address this:

  • Standardize experimental protocols (e.g., buffer composition, enzyme source).
  • Perform dose-response curves across multiple replicates.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities under varying conditions. Cross-reference findings with prior work (e.g., ) and apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What computational strategies are recommended for identifying novel allosteric pockets in 15-LOX for further drug discovery?

Advanced methods include:

  • Molecular dynamics simulations to detect transient pockets.
  • Conserved residue analysis to identify evolutionarily stable sites.
  • Deep learning models (e.g., AlphaFold) to predict tertiary structure flexibility. highlights a newly predicted allosteric pocket, validated via mutational studies, which could serve as a template for future work.

Q. How can this compound’s role in ferroptosis be experimentally dissected from its anti-inflammatory effects?

  • Use gene knockout models (e.g., 15-LOX−/− cells) to isolate ferroptosis pathways.
  • Measure lipid peroxidation markers (e.g., malondialdehyde) alongside cytokine profiling.
  • Employ single-cell RNA sequencing to identify transcriptomic changes specific to ferroptosis vs. inflammation. emphasizes the compound’s dual-pathway relevance, necessitating multi-omics integration.

Q. Methodological and Data Analysis Challenges

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Mixed-effects models to account for variability between cell batches.
  • Bootstrapping to estimate confidence intervals for EC50/IC50 values.
  • Principal component analysis (PCA) to reduce dimensionality in high-throughput datasets. Ensure transparency by adhering to guidelines in for reporting uncertainties and raw data handling.

Q. How can researchers ensure reproducibility when studying this compound in different laboratory settings?

  • Share detailed protocols via platforms like protocols.io .
  • Use reference standards (e.g., commercially available 15-LOX inhibitors) as internal controls.
  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Q. Ethical and Collaborative Considerations

Q. What ethical guidelines apply when sharing this compound-related data with external collaborators?

  • Declare conflicts of interest and adhere to data ownership agreements.
  • Follow institutional review board (IRB) protocols if human-derived samples are involved.
  • Reference frameworks like the FAIR principles and for data retention and sharing policies.

Q. How can interdisciplinary teams optimize分工 for this compound research?

  • Define roles using a Gantt chart to track milestones (e.g., synthesis, assay validation).
  • Hold regular cross-disciplinary reviews to align biochemical, computational, and clinical objectives.
  • Use collaborative tools (e.g., electronic lab notebooks) for real-time data sharing .

Eigenschaften

Molekularformel

C27H32N4O

Molekulargewicht

428.6 g/mol

IUPAC-Name

1-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C27H32N4O/c1-29-15-17-30(18-16-29)20-25(32)31-27(22-11-6-3-7-12-22)24-14-8-13-23(26(24)28-31)19-21-9-4-2-5-10-21/h2-7,9-12,19,24,27H,8,13-18,20H2,1H3/b23-19+

InChI-Schlüssel

GEMFAWUXUVGGTE-FCDQGJHFSA-N

SMILES

CN1CCN(CC1)CC(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5

Isomerische SMILES

CN1CCN(CC1)CC(=O)N2C(C3CCC/C(=C\C4=CC=CC=C4)/C3=N2)C5=CC=CC=C5

Kanonische SMILES

CN1CCN(CC1)CC(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.